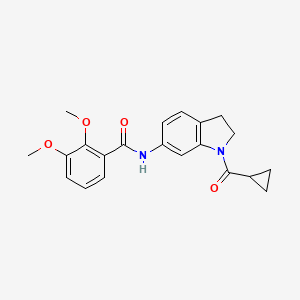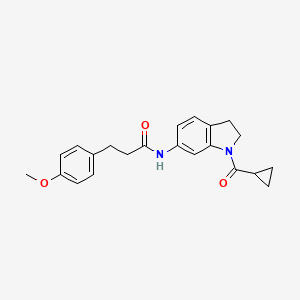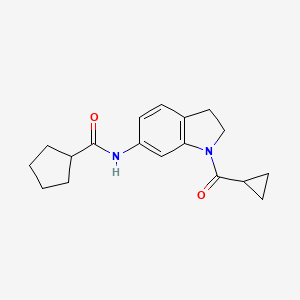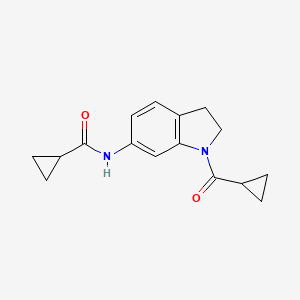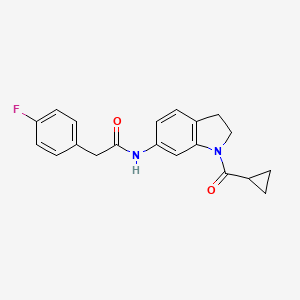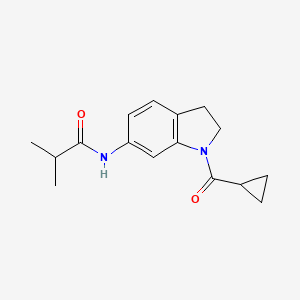
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide (CPA-IMP) is a compound that has been studied for its potential applications in scientific research and in the laboratory. CPA-IMP is a derivative of indole, an aromatic heterocyclic organic compound, and is known to have a number of biochemical and physiological effects.
科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects that make it a useful tool for studying a variety of biological processes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been used to study the effects of oxidative stress, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have an anti-inflammatory effect, to reduce oxidative stress, and to have an effect on the immune system.
実験室実験の利点と制限
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide also has some limitations. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be toxic in high concentrations, so it must be handled with care.
将来の方向性
The potential future directions for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide are numerous. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be further studied to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be used in the development of new drugs and therapies, as it has been found to have a number of potential therapeutic effects. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be studied to investigate its potential applications in other areas, such as in the field of nanotechnology.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyclopropanecarboxylic acid with 2-methylpropan-1-amine to form a cyclopropyl amide. This is followed by the reaction of the cyclopropyl amide with indole-3-carboxaldehyde to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide. This method has been found to be an efficient and cost-effective way to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-6-5-11-7-8-18(14(11)9-13)16(20)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNYXIWAVRTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


